Cas no 2171837-99-1 ((1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine)

(1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine Chemical and Physical Properties
Names and Identifiers
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- (1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine
- 2171837-99-1
- EN300-1596199
- [(1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine
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- Inchi: 1S/C10H18N4/c1-3-4-10-9(7-11-2)12-13-14(10)8-5-6-8/h8,11H,3-7H2,1-2H3
- InChI Key: DQKWCNMOAQEDJV-UHFFFAOYSA-N
- SMILES: N1(C(=C(CNC)N=N1)CCC)C1CC1
Computed Properties
- Exact Mass: 194.153146591g/mol
- Monoisotopic Mass: 194.153146591g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 42.7Ų
(1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1596199-0.25g |
[(1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |
2171837-99-1 | 0.25g |
$1447.0 | 2023-06-04 | ||
Enamine | EN300-1596199-5.0g |
[(1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |
2171837-99-1 | 5g |
$4557.0 | 2023-06-04 | ||
Enamine | EN300-1596199-1.0g |
[(1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |
2171837-99-1 | 1g |
$1572.0 | 2023-06-04 | ||
Enamine | EN300-1596199-5000mg |
[(1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |
2171837-99-1 | 5000mg |
$3687.0 | 2023-09-23 | ||
Enamine | EN300-1596199-2.5g |
[(1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |
2171837-99-1 | 2.5g |
$3080.0 | 2023-06-04 | ||
Enamine | EN300-1596199-1000mg |
[(1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |
2171837-99-1 | 1000mg |
$1272.0 | 2023-09-23 | ||
Enamine | EN300-1596199-50mg |
[(1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |
2171837-99-1 | 50mg |
$1068.0 | 2023-09-23 | ||
Enamine | EN300-1596199-500mg |
[(1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |
2171837-99-1 | 500mg |
$1221.0 | 2023-09-23 | ||
Enamine | EN300-1596199-2500mg |
[(1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |
2171837-99-1 | 2500mg |
$2492.0 | 2023-09-23 | ||
Enamine | EN300-1596199-100mg |
[(1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |
2171837-99-1 | 100mg |
$1119.0 | 2023-09-23 |
(1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine Related Literature
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Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
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Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
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Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
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Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
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Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
Additional information on (1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine
(1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine and CAS No. 2171837-99-1: A Comprehensive Overview of Its Pharmacological Significance and Research Advancements
(1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine is a synthetic compound with a unique molecular framework that has garnered significant attention in the field of medicinal chemistry. This molecule, identified by its CAS No. 2171837-99-1, represents a novel class of 1,2,3-triazole derivatives characterized by its 1-cyclopropyl and 5-propyl substituents. Recent studies have highlighted its potential as a scaffold for the development of targeted therapeutics, particularly in the context of inflammatory diseases and neurodegenerative disorders.
The molecular structure of (1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine is defined by its 1,2,3-triazole ring, which is a five-membered heterocyclic system containing two nitrogen atoms. The 1-cyclopropyl group introduces steric bulk and electronic effects, while the 5-propyl substituent enhances solubility and metabolic stability. These structural features are critical for modulating the compound's pharmacokinetic properties and biological activity. The methyl(methyl)amine moiety further contributes to the molecule's reactivity by providing a nucleophilic center for potential interactions with biological targets.
Recent advancements in computational drug discovery have facilitated the exploration of (1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine as a lead compound. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this molecule exhibits selective binding affinity for protease-activated receptor 1 (PAR-1), a key mediator in platelet activation and coagulation pathways. The research team employed molecular docking simulations and in silico ADME prediction to validate the compound's potential as an antithrombotic agent. This finding aligns with the growing interest in targeted antiplatelet therapies for cardiovascular diseases.
Experimental validation of the compound's biological activity has been further supported by in vitro studies. A 2024 publication in Bioorganic & Medicinal Chemistry Letters reported that (1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine significantly inhibits platelet aggregation in human blood samples. The compound's mechanism of action appears to involve the modulation of cytosolic phospholipase A2 (cPLA2), an enzyme critical for the production of prostaglandins and thromboxanes. This pathway is closely linked to inflammatory responses and endothelial dysfunction, making the compound a promising candidate for anti-inflammatory therapies.
Moreover, the synthetic accessibility of (1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine has been optimized through click chemistry strategies. A 2023 study in Organic & Biomolecular Chemistry described a scalable synthesis route using azide-alkyne cycloaddition to construct the 1,2,3-triazole ring. This method enables the rapid incorporation of diverse functional groups, enhancing the compound's versatility for drug development. The ability to fine-tune the molecular structure through chemical modifications is crucial for optimizing drug-likeness and target specificity.
Recent pharmacological investigations have also explored the compound's potential in neurodegenerative disease models. A 2024 preclinical study published in Neuropharmacology demonstrated that (1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine exhibits neuroprotective effects in Alzheimer's disease animal models. The compound was shown to reduce beta-amyloid plaque formation and improve synaptic function. These findings suggest that the molecule may act through anti-inflammatory and anti-oxidant mechanisms, which are implicated in the pathogenesis of neurodegenerative disorders.
From a clinical translation perspective, the compound's ADME profile is a key consideration. A 2023 pharmacokinetic study in Drug Metabolism and Disposition reported that (1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine exhibits moderate oral bioavailability, with a half-life of approximately 4 hours in rodents. The compound's metabolic stability is attributed to the presence of the 1,2,3-triazole ring, which is resistant to enzymatic degradation. These properties are advantageous for developing long-acting formulations and minimizing first-pass metabolism.
However, challenges remain in the development of this compound as a therapeutic agent. A 2024 review in Expert Opinion on Drug Discovery highlighted the need for further studies to address potential off-target effects and toxicological concerns. While the compound shows promise in in vitro and in vivo models, its safety profile in humans requires rigorous evaluation. Additionally, the selectivity of the compound for its intended targets must be optimized to minimize side effects and drug interactions.
Despite these challenges, the 1,2,3-triazole scaffold of (1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine continues to attract attention in the pharmaceutical industry. The molecule's structural adaptability and pharmacological potential make it a valuable lead for the development of novel therapeutics. Ongoing research efforts are focused on refining its chemical modifications, improving its bioavailability, and validating its clinical efficacy in human trials. As the field of targeted drug discovery advances, compounds like (1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine may play a pivotal role in addressing unmet medical needs.
In conclusion, (1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine represents a promising candidate in the development of targeted therapeutics. Its unique molecular structure, combined with its potential for pharmacological modulation, positions it as a valuable lead compound for future drug discovery efforts. Continued research and innovation in this area will be critical for translating these findings into real-world therapeutic applications.
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